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Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzaldehyde

Cat. No.: B1295035 Get Quote

For Immediate Release

This technical document provides an in-depth analysis of the spectral data for 2-
(Trifluoromethyl)benzaldehyde (CAS No. 447-61-0), a key intermediate in pharmaceutical

and agrochemical synthesis. The following guide is intended for researchers, scientists, and

professionals in drug development, offering a centralized resource for its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary
The structural identity and purity of 2-(Trifluoromethyl)benzaldehyde can be confirmed

through a combination of spectroscopic techniques. The quantitative data obtained from ¹H

NMR, ¹³C NMR, IR, and MS analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are

reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for 2-(Trifluoromethyl)benzaldehyde (CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

10.45 s - 1H H-α (Aldehyde)

8.15 d 7.8 1H H-6

7.90 d 7.8 1H H-3

7.78 t 7.6 1H H-4

7.70 t 7.6 1H H-5

Table 2: ¹³C NMR Data for 2-(Trifluoromethyl)benzaldehyde (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)
Quartet Coupling (¹JCF,
Hz)

Assignment

189.5 - C=O (Aldehyde)

135.0 - C-1

133.2 - C-6

132.0 - C-4

129.5 - C-3

128.8 (q) ~34 C-2

126.5 - C-5

123.8 (q) ~274 CF₃

Infrared (IR) Spectroscopy
The IR spectrum provides information on the functional groups present in the molecule. The

data below corresponds to the analysis of a neat liquid sample.

Table 3: Key IR Absorptions for 2-(Trifluoromethyl)benzaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1295035?utm_src=pdf-body
https://www.benchchem.com/product/b1295035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3070 Weak Aromatic C-H Stretch

2860, 2770 Weak
Aldehyde C-H Stretch (Fermi

doublet)

1715 Strong C=O Carbonyl Stretch

1605, 1585 Medium Aromatic C=C Stretch

1310 Strong
C-F Stretch (Trifluoromethyl

group)

1160, 1120 Strong
C-F Stretch (Trifluoromethyl

group)

770 Strong
Ortho-disubstituted Benzene

C-H Bend

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry was used to determine the fragmentation pattern of

the molecule.

Table 4: Mass Spectrometry Data for 2-(Trifluoromethyl)benzaldehyde (EI)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

174 85 [M]⁺ (Molecular Ion)

173 100 [M-H]⁺

145 95 [M-CHO]⁺ or [C₇H₄F₃]⁺

125 20 [C₇H₄F₂]⁺

95 15 [C₆H₄F]⁺

75 10 [C₆H₃]⁺
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Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are provided below.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 10-20 mg of 2-(Trifluoromethyl)benzaldehyde was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

Instrument: A Bruker Avance 400 MHz spectrometer was used for data acquisition.

¹H NMR Acquisition: The proton spectrum was acquired with a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were

co-added.

¹³C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse

sequence. The spectral width was 240 ppm, with an acquisition time of 1.2 seconds and a

relaxation delay of 2 seconds. Approximately 1024 scans were accumulated to achieve an

adequate signal-to-noise ratio.

Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-

corrected, and baseline-corrected using standard instrument software. Chemical shifts were

referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol
Sample Preparation: A single drop of neat 2-(Trifluoromethyl)benzaldehyde liquid was

placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument: A Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR

accessory was utilized.[1]

Acquisition: The spectrum was recorded in the range of 4000 to 600 cm⁻¹. A total of 32

scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR

crystal was recorded prior to sample analysis and automatically subtracted.
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Processing: The resulting interferogram was Fourier transformed to produce the infrared

spectrum, which was plotted as transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
Sample Introduction: The sample was introduced via a gas chromatograph (GC) equipped

with a capillary column suitable for aromatic compounds. A small volume (1 µL) of a dilute

solution of the analyte in dichloromethane was injected.

Instrument: A mass spectrometer operating in Electron Ionization (EI) mode was used.[2]

Ionization: The sample was bombarded with a beam of electrons with an energy of 70 eV.

Analysis: The resulting positively charged fragments were accelerated and separated by a

quadrupole mass analyzer based on their mass-to-charge ratio (m/z).

Detection: The detector recorded the relative abundance of each fragment, and the data was

processed to generate a mass spectrum.

Visualization of Spectroscopic Workflow
The logical flow from sample preparation to final data analysis is a critical component of

chemical characterization. The following diagram illustrates this general workflow.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Analyte
(2-(Trifluoromethyl)benzaldehyde)

Prepare Solution
(e.g., dissolve in CDCl₃)

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

FID -> Fourier Transform
(NMR Spectrum)

Interferogram -> Fourier Transform
(IR Spectrum)

Ion Detection -> Fragmentation Pattern
(Mass Spectrum)

Correlate Data:
- Chemical Shifts

- Vibrational Frequencies
- m/z Fragments

Structure Elucidation &
Confirmation

Click to download full resolution via product page

General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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